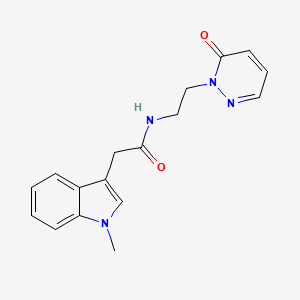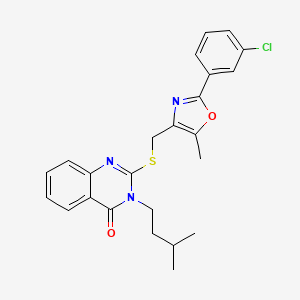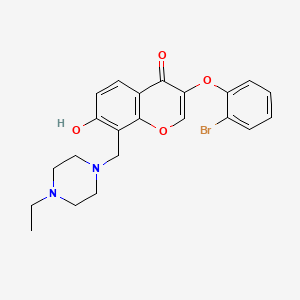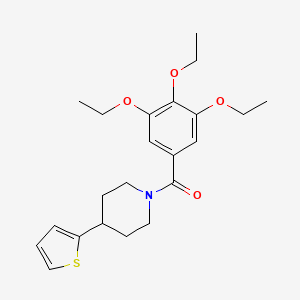![molecular formula C17H16ClN3O3S2 B2997039 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-04-8](/img/structure/B2997039.png)
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the use of carboxylic acids and amidoximes . Poulain et al. used the uronium activation method for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes in 66–96% yield . They used 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent of the carboxylic acid function for the O-acylation step .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring, a chlorophenyl group, and a thienylsulfonyl group attached to a piperidine ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on the synthesis and characterization of various derivatives, including 1,3,4-oxadiazole and acetamide derivatives, has been carried out. These derivatives have been evaluated for their antibacterial and anti-enzymatic potential, supported by % hemolytic activity. The structural elucidation of these molecules utilized spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, which have provided valuable information about their cytotoxic behavior (K. Nafeesa et al., 2017).
- Another study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate inhibitory activity against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Biological Activities
- The antibacterial screening of synthesized compounds against various bacterial strains highlighted specific derivatives as good inhibitors of gram-negative bacteria. These studies suggest the potential for developing new antimicrobial agents based on these chemical structures (H. Khalid et al., 2016).
- Another research avenue explored the anticancer potential of derivatives, evaluating them as promising agents against certain cancer cell lines. The identification of compounds with low IC50 values indicates their potential as strong anticancer agents relative to established drugs (A. Rehman et al., 2018).
Antagonistic Activities
- Research into the development of high-affinity ligands for human dopamine receptors based on modifications of the piperidine nucleus has shown significant selectivity and affinity improvements. This work underscores the potential for developing novel therapeutic agents targeting neurological conditions (M. Rowley et al., 1997).
Direcciones Futuras
Oxadiazole derivatives, such as “4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine”, have potential for a wide range of applications, including pharmaceuticals and energetic materials . Future research could focus on designing and synthesizing a wide range of compounds with varying substituents to explore their potential applications .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAXKKNGNKODHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)








![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

